Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 3988-84-9
VCID: VC16005607
InChI: InChI=1S/C7H9NO3/c1-2-11-7(10)8-5-3-4-6(8)9/h3-4H,2,5H2,1H3
SMILES:
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol

Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

CAS No.: 3988-84-9

Cat. No.: VC16005607

Molecular Formula: C7H9NO3

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate - 3988-84-9

Specification

CAS No. 3988-84-9
Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
IUPAC Name ethyl 5-oxo-2H-pyrrole-1-carboxylate
Standard InChI InChI=1S/C7H9NO3/c1-2-11-7(10)8-5-3-4-6(8)9/h3-4H,2,5H2,1H3
Standard InChI Key XDDSJWOMKVJYET-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CC=CC1=O

Introduction

Chemical Identity and Structural Features

Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate belongs to the class of γ-lactams, featuring a partially unsaturated pyrrolidine ring. Its molecular formula is C₇H₉NO₃, with a molecular weight of 171.15 g/mol and an exact mass of 171.053 Da . The compound’s structure includes:

  • A 2-oxo group (keto functionality) at position 2, which enhances electrophilicity.

  • An ethyl carboxylate ester at position 1, contributing to lipophilicity and hydrolytic instability.

  • A 2,5-dihydro-1H-pyrrole core, imparting partial unsaturation and planar geometry .

The planar pyrrolidine ring facilitates intramolecular interactions, such as hydrogen bonding, as observed in structurally related compounds . For example, in ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, the pyrrolidine ring adopts a near-planar conformation (r.m.s. deviation = 0.003 Å) and forms intramolecular N–H⋯O hydrogen bonds . Such interactions likely stabilize the title compound’s conformation.

Synthesis and Manufacturing

While no direct synthesis route for ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is documented in the provided sources, analogous γ-lactams are typically synthesized via multicomponent reactions or Leuckart-type reactions. For instance, a related γ-lactam precursor was prepared by refluxing ethanolamine with formic acid and a γ-lactam derivative in ethanol, yielding a 60% product after purification .

A generalized approach for similar compounds involves:

  • Ring-closing reactions: Cyclization of linear precursors (e.g., amino esters) under acidic or basic conditions.

  • Oxidation: Introduction of the oxo group via ketone formation, potentially using oxidizing agents like PCC (pyridinium chlorochromate).

  • Esterification: Reaction of carboxylic acid intermediates with ethanol in the presence of a catalyst (e.g., H₂SO₄) .

Notably, Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 6972-81-2), a related non-oxo analog, has been synthesized using palladium-catalyzed coupling reactions . Adapting such methods with oxidation steps could yield the target compound.

Physicochemical Properties

Limited experimental data exist for ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, but key properties can be inferred from structural analogs:

PropertyValue/DescriptionSource
Boiling Point~195°C (estimated, similar to )
Density1.1 ± 0.1 g/cm³
LogP~0.6–1.0 (predicted)Calculated
SolubilityModerate in polar solvents (e.g., ethanol, ethyl acetate)
Flash Point71.8 ± 24.3°C (non-oxo analog )

The oxo group increases polarity compared to non-oxo analogs, likely reducing volatility and enhancing solubility in polar aprotic solvents. The ester group contributes to hydrolytic instability, necessitating anhydrous storage conditions .

Reactivity and Functionalization

The compound’s reactivity is dominated by two key functional groups:

  • Lactam (2-oxo group):

    • Participates in nucleophilic additions at the carbonyl carbon.

    • Undergoes ring-opening reactions with amines or alcohols to form linear amides or esters .

  • Ethyl carboxylate:

    • Hydrolyzes under acidic/basic conditions to yield carboxylic acids.

    • Serves as a leaving group in alkylation or acyl substitution reactions .

In related compounds, intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the lactam ring, as seen in crystal structures where such interactions form S(6) loops . This stabilization may hinder certain reactions unless disrupted by solvents or catalysts.

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